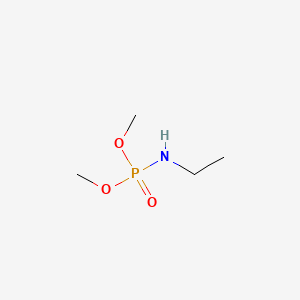

N-dimethoxyphosphorylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-dimethoxyphosphorylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c1-4-5-9(6,7-2)8-3/h4H2,1-3H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYOELZSHBWAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174429 | |

| Record name | N-Dimethoxyphosphorylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20464-99-7 | |

| Record name | N-Dimethoxyphosphorylethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020464997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dimethoxyphosphorylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Organophosphorus Chemistry

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a vast and impactful field. nist.govwikipedia.org These compounds are integral to numerous applications, from pesticides and insecticides to pharmaceuticals and flame retardants. wikipedia.orgnih.gov Within this broad domain, compounds featuring a phosphorus-nitrogen (P-N) bond, known as phosphoramidates, represent a crucial sub-class. tandfonline.com

Phosphoramidates are derivatives of phosphoric acid where one of the hydroxyl groups is replaced by an amine. nih.gov Their unique structural and electronic properties have made them a focal point in various research areas. They serve as versatile synthetic intermediates, ligands in coordination chemistry, and have shown significant potential in medicinal chemistry and materials science. nih.gov The interest in phosphoramidates stems from the tunability of their steric and electronic properties by varying the substituents on both the phosphorus and nitrogen atoms, allowing for fine-control over their reactivity and function.

Molecular Architecture and Functional Group Significance

To understand the chemical behavior of this class, we can examine a representative molecule such as Diethyl N,N-dimethylphosphoramidate. evitachem.com

| Property | Value |

| IUPAC Name | Diethyl N,N-dimethylphosphoramidate |

| CAS Number | 2404-03-7 |

| Molecular Formula | C6H16NO3P |

| Molecular Weight | 181.17 g/mol |

| Structure | A central phosphorus atom double-bonded to an oxygen atom, single-bonded to two ethoxy groups, and a dimethylamino group. |

| Data sourced from EvitaChem evitachem.com |

The key functional groups in a phosphoramidate (B1195095) like this are the phosphoryl group (P=O), the alkoxy groups (in this case, two ethoxy groups), and the amino group (a dimethylamino group).

The Phosphoryl Group (P=O): The polarized double bond is a key feature, influencing the electrophilicity of the phosphorus atom and acting as a hydrogen bond acceptor.

The Alkoxy Groups (-OR): These groups can be readily substituted, making phosphoramidates valuable phosphorylating agents for alcohols. scbt.com The nature of the alkoxy group can also influence the compound's solubility and reactivity.

The interplay of these functional groups imparts a unique reactivity profile to phosphoramidates, making them valuable in organic synthesis. For instance, they can act as nucleophiles or be activated to become potent electrophiles.

Current Research Landscape and Emerging Trends

Established Synthetic Routes to N-Dimethoxyphosphorylethanamine

The creation of this compound hinges on fundamental reactions that form the phosphorus-nitrogen bond. These methods are broadly categorized by their approach, either building from key precursors or by directly phosphorylating the amino group of an ethanolamine (B43304) backbone.

Precursor-Based Synthesis Strategies

Precursor-based strategies are a cornerstone of synthesizing phosphorylethanamines. These routes typically involve the reaction of an ethanolamine derivative with a suitable phosphorylating agent. The most direct precursor to the target compound is ethanolamine itself. In a conceptual synthesis, ethanolamine would be reacted with a reagent that can introduce the dimethoxyphosphoryl group, such as dimethyl chlorophosphate.

A significant challenge in this approach is the presence of two reactive sites on ethanolamine: the primary amine and the primary hydroxyl group. Both are nucleophilic and can react with the phosphorylating agent. This can lead to a mixture of products, including the desired N-phosphorylated compound, the O-phosphorylated isomer, and a di-phosphorylated product. To achieve selectivity for N-phosphorylation, a common strategy involves the use of protecting groups for the hydroxyl function.

The synthesis can be envisioned as a multi-step process:

Protection: The hydroxyl group of ethanolamine is protected with a suitable protecting group (e.g., a silyl (B83357) ether) that is stable under the phosphorylation conditions.

Phosphorylation: The N-H bond of the protected ethanolamine is reacted with a phosphorylating agent like dimethyl chlorophosphate or by using the Atherton-Todd reaction with dimethyl phosphite (B83602).

Deprotection: The protecting group is removed from the hydroxyl function to yield the final this compound.

The table below outlines potential precursors and reagents for this strategy.

| Precursor | Phosphorylating Reagent | Key Considerations |

| Ethanolamine | Dimethyl chlorophosphate | Potential for competitive O-phosphorylation; may require protecting groups. |

| 2-(tert-Butyldimethylsilyloxy)ethanamine | Dimethyl phosphite / CCl₄ (Atherton-Todd) | Requires prior protection of the hydroxyl group. |

| Ethanolamine | Sodium trimetaphosphate (P₃m) | Can lead to N-phosphorylation in aqueous media. rsc.org |

Amino Group Phosphorylation Techniques

Techniques that directly phosphorylate an amino group in the presence of other reactive functionalities are of significant interest for streamlining synthesis. While much of the research in site-specific phosphorylation focuses on complex biomolecules like proteins, the underlying chemical principles can be applied to smaller molecules like ethanolamine. nih.govcreative-proteomics.com

Phosphorylation of an amino group results in the formation of a phosphoramidate (B1195095) bond (P-N). This transformation can be achieved under specific conditions that favor reaction at the nitrogen atom over the oxygen atom. For instance, the pH of the reaction medium can be controlled to modulate the nucleophilicity of the amine and hydroxyl groups.

Inspired by prebiotic chemistry, studies have shown that reagents like sodium trimetaphosphate can effectively phosphorylate the amino group of amino acids in aqueous solutions to yield N-phosphono-amino acids. rsc.org This approach offers a potentially greener alternative to traditional methods that use harsh reagents and organic solvents. Another conceptual approach is a variation of the Staudinger reaction, where an azide (B81097) precursor is reacted with a phosphite to form an iminophosphorane, which can then be hydrolyzed to the phosphoramidate. nih.gov

Methodological Advancements in Phosphorylethanamine Synthesis

The field of chemical synthesis is continually evolving, with new methodologies aimed at improving the efficiency, sustainability, and speed of discovering viable synthetic pathways. These advancements are particularly relevant for the production of specialized organophosphorus compounds.

Route Scouting and Synthesis Redesign Methodologies

Route scouting is a critical early-stage activity in chemical process development designed to identify the most efficient, cost-effective, and scalable synthetic pathway for a target molecule. tbdpharmatech.comspirochem.comchiroblock.com Instead of settling on the first successful synthesis, route scouting involves a systematic evaluation of multiple potential chemical routes. This process considers factors such as the cost and availability of starting materials, reaction yields, safety, environmental impact, and freedom-to-operate from a patent perspective. spirochem.com

For this compound, retrosynthetic analysis is a key component of route scouting. youtube.comnih.gov The target molecule is conceptually broken down into simpler, commercially available precursors. The primary disconnection is at the P-N bond, suggesting ethanolamine and a dimethoxyphosphoryl source as the key building blocks.

Retrosynthetic Analysis of this compound:

Disconnection 1 (P-N bond): this compound → Ethanolamine + Dimethyl phosphorylating agent (e.g., (MeO)₂P(O)Cl)

Disconnection 2 (C-N bond): this compound → Dimethoxyphosphorylamide + 2-bromoethanol (B42945)

Optimization of Synthetic Pathways for Efficiency and Yield

Once a promising synthetic route is established, the next phase involves optimization to maximize efficiency and yield. nih.gov This is a meticulous process where various reaction parameters are systematically adjusted. For the synthesis of organophosphorus compounds, optimization can involve:

Reaction Conditions: Fine-tuning temperature, pressure, and reaction time can significantly impact product yield and impurity profiles.

Solvent and Catalyst: The choice of solvent can influence reactant solubility and reaction rates. Screening for an optimal catalyst can dramatically increase the speed and selectivity of a reaction.

Reagent Stoichiometry: Adjusting the ratio of reactants is crucial. For example, in a precursor-based synthesis of this compound, using a slight excess of one reagent might drive the reaction to completion but could also lead to more by-products.

Modern approaches to optimization often employ Design of Experiments (DoE), a statistical method that allows for the simultaneous variation of multiple parameters to efficiently identify the optimal reaction conditions.

Computer-Assisted Synthesis Planning (CASP) for Organophosphorus Compounds

Computer-Assisted Synthesis Planning (CASP) represents a paradigm shift in the design of synthetic routes. predictioncenter.org These software tools use sophisticated algorithms and vast databases of chemical reactions to propose retrosynthetic pathways for a given target molecule. youtube.com For complex organophosphorus compounds, CASP can uncover novel and non-obvious synthetic strategies that a chemist might overlook.

The process generally involves:

The chemist inputs the structure of the target molecule (e.g., this compound).

The software performs a retrosynthetic analysis, breaking the molecule down into potential precursors by applying known chemical reaction rules.

The program continues this process iteratively until it reaches simple, commercially available starting materials.

The potential routes are then ranked based on various criteria such as predicted yield, cost of reagents, and step count.

Several CASP platforms have been developed, each with unique features and underlying algorithms.

| CASP Tool/Concept | Function | Relevance to Organophosphorus Synthesis |

| Retrosynthesis Prediction | Utilizes databases of known reactions and predictive models to generate synthetic pathways. youtube.com | Can propose viable routes to complex organophosphorus targets by identifying key bond disconnections (e.g., P-N, P-C, P-O). |

| ASKCOS (Automated System for Knowledge-based Continuous Organic Synthesis) | An open-source suite of tools for synthesis planning and computational chemistry. | Can be applied to design multi-step syntheses for organophosphorus compounds starting from commercial materials. |

| CAS SciFinderⁿ | Integrates experimental and predictive retrosynthesis tools, allowing users to explore and modify synthetic plans. youtube.com | Provides access to a vast repository of chemical reactions, including those for forming phosphorus-heteroatom bonds, complete with literature references and experimental procedures. |

These computational tools are becoming increasingly valuable, not as a replacement for the chemist's expertise, but as a powerful collaborator in the creative process of designing and executing chemical syntheses.

Artificial Intelligence (AI) Driven Approaches in Synthetic Design

A variety of AI models have been engineered for retrosynthesis. Template-based approaches align molecular characteristics with predefined reaction templates, whereas semi-template and template-free models provide more adaptability by predicting reaction centers and finalizing the resultant synthons or creating new reaction steps. researchgate.net These models can be incorporated into more extensive computer-aided synthesis planning (CASP) systems that not only suggest individual reaction steps but also assemble complete synthetic pathways. nih.gov

| Stage | Description | Key AI Technologies |

| 1. Target Molecule Input | The chemical structure of the intended compound, for instance, this compound, is fed into the AI system, usually as a SMILES string or a molecular graph. microsoft.com | - |

| 2. Single-Step Retrosynthesis Prediction | The AI model scrutinizes the target molecule and puts forward a selection of possible precursor molecules grounded in learned chemical reactions. mit.edu | Deep Neural Networks (DNNs), Graph Neural Networks (GNNs), Transformer models. mit.eduresearchgate.net |

| 3. Multi-Step Retrosynthesis Planning | The AI system investigates various amalgamations of single-step predictions to formulate entire synthetic pathways from the target molecule to elementary starting materials. engineering.org.cn | Monte Carlo Tree Search (MCTS), Reinforcement Learning. nih.gov |

| 4. Route Evaluation and Ranking | The produced synthetic routes are assessed and ordered based on multiple criteria, such as reaction yield, the cost of starting materials, the number of steps, and synthetic complexity. mit.edu | Scoring functions, Machine Learning models trained on reaction data. |

| 5. Experimental Validation | The most viable synthetic routes are chosen for experimental verification in a laboratory setting. This can occasionally be aided by automated robotic platforms. nih.govresearchgate.net | - |

AI models are also being crafted to anticipate the results of chemical reactions, which includes pinpointing the main product and estimating reaction yields. researchgate.net In the context of organophosphorus chemistry, this could entail predicting the success of a specific phosphorylation or amination reaction under defined conditions. Moreover, AI can be employed to fine-tune reaction conditions, such as temperature, solvent, and catalyst, to optimize the yield and purity of the desired product. mdpi.com

The utilization of AI in the synthesis of specialized organophosphorus compounds like this compound carries substantial promise. By tapping into the immense repository of chemical knowledge stored in reaction databases, AI can aid chemists in devising more effective and innovative synthetic routes. arxiv.org Although the field is in a state of continuous development, the assimilation of AI into the synthetic design process is set to become a vital tool for chemical research and development. nih.gov

Design and Synthesis of N Dimethoxyphosphorylethanamine Derivatives and Analogs

Structural Modification Strategies

The influence of these substituents is often categorized by their electronic effects—whether they are electron-donating or electron-withdrawing.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkyl groups (e.g., methyl, ethyl), increases the electron density on the nitrogen atom. This, in turn, can enhance the nucleophilicity of the amine. Theoretical studies on related N-heterocyclic phosphines show that electron-donating substituents increase the negative charge on the phosphorus atom and enhance nucleophilicity. nih.gov This heightened reactivity can be advantageous in reactions where the nitrogen atom acts as a nucleophile.

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs, such as acyl or aryl groups, to the nitrogen atom decreases its electron density. This reduction in electron density diminishes the nucleophilicity of the nitrogen. In some molecular systems, the introduction of electron-withdrawing substituents on N-aryl moieties has been shown to enhance thermal stability. beilstein-journals.org

The synthesis of N-substituted derivatives can be achieved through various standard organic reactions. For instance, N-alkylation can be performed by reacting N-dimethoxyphosphorylethanamine with alkyl halides. N-arylation might be accomplished via Buchwald-Hartwig amination, and N-acylation can be carried out using acyl chlorides or anhydrides. A general method for synthesizing N-substituted compounds involves reacting a precursor with various amines, a technique demonstrated in the synthesis of N-substituted pyrroles. nih.gov

Table 1: Influence of N-Substituents on Reactivity

| Substituent Type | Example Group | Effect on Nitrogen's Electron Density | Expected Impact on Reactivity |

|---|---|---|---|

| Electron-Donating | Alkyl (e.g., -CH₃, -C₂H₅) | Increase | Enhances nucleophilicity |

| Electron-Withdrawing | Acyl (e.g., -COCH₃) | Decrease | Reduces nucleophilicity; may increase thermal stability beilstein-journals.org |

| Electron-Withdrawing | Aryl (e.g., -C₆H₅) | Decrease | Reduces nucleophilicity |

The two methoxy (B1213986) groups attached to the phosphorus atom are not merely passive components of the molecule. These "spectator" groups strongly influence the reactivity at the phosphorus center. nih.gov Replacing the methoxy groups with other alkoxy or aryloxy groups can modulate the electrophilicity of the phosphorus atom and the stability of potential intermediates or transition states during a reaction.

The rate of hydrolysis and other nucleophilic substitution reactions at the phosphorus center is sensitive to the nature of these ester groups. thieme-connect.de For example, changing from a methoxy to a more sterically bulky group like isopropoxy can hinder the approach of a nucleophile. The synthesis of analogs with different ester groups, such as diisopropyl fluorophosphate, has been a subject of study for decades. wikipedia.org

A key synthetic strategy involves the creation of mixed phosphonate (B1237965) esters, where the two ester groups are different. A versatile method allows for the synthesis of mixed n-alkylphosphonate diesters and amino acid-based n-alkylphosphonamidates directly from symmetrical phosphonate diesters. nih.gov This procedure typically involves the monochlorination of a starting dialkyl phosphonate, followed by substitution with a desired alcohol or phenol, which can be extended to create a library of derivatives with varied ester functionalities. nih.gov

Table 2: Examples of Phosphoryl Ester Group Variations

| Ester Group 1 | Ester Group 2 | Compound Class |

|---|---|---|

| Methoxy (-OCH₃) | Methoxy (-OCH₃) | Symmetrical Dimethyl Ester |

| Ethoxy (-OC₂H₅) | Ethoxy (-OC₂H₅) | Symmetrical Diethyl Ester |

| Methoxy (-OCH₃) | Ethoxy (-OC₂H₅) | Mixed Methyl Ethyl Ester |

Comparative studies on the hydrolysis of phosphate (B84403) and phosphorothioate (B77711) esters reveal that even subtle changes, like replacing an oxygen atom with sulfur, can significantly alter reaction rates and mechanisms, highlighting the profound impact of the phosphoryl group's composition. acs.org

Strategies for modifying the backbone include:

Chain Extension: Synthesizing analogs with three-carbon (propanamine) or four-carbon (butanamine) backbones. This can be achieved by starting with precursors like 3-aminopropanol or 4-aminobutanol, which can be converted to the corresponding bromoalkylamines before reaction with a phosphite (B83602) source (e.g., via the Michaelis-Arbuzov reaction) to install the phosphoryl group.

Branching: Introducing alkyl substituents onto the carbon backbone. For example, a methyl group could be added to the alpha or beta position relative to the nitrogen.

These modifications can impact how the molecule interacts with its environment and can influence the spatial relationship between the amine and phosphoryl functional groups.

Synthesis of Specific Derivative Classes

Building upon the strategies for backbone modification, the synthesis of derivatives with significantly longer alkyl chains attached to the nitrogen atom has been explored in related fields. For instance, long aliphatic chains, such as an octadecyl chain (18 carbons), have been successfully attached to amine-containing complex molecules. rsc.org This reaction typically involves the condensation of a primary amine with an aldehyde group on the parent molecule to form an imine. rsc.org A similar strategy could be envisioned for this compound derivatives, where a functional group suitable for coupling is first installed on the nitrogen.

The introduction of these long, lipophilic chains dramatically alters the solubility and aggregation properties of the molecule, potentially leading to the formation of organized structures like micelles or layers in solution or the solid state. rsc.org

Incorporating the this compound motif into a cyclic structure generates a conformationally constrained class of derivatives. The synthesis of such compounds often involves intramolecular cyclization reactions or starting with a pre-formed heterocyclic amine. researchgate.netmdpi.com

Common heterocyclic derivatives include those based on piperidine (B6355638) and morpholine (B109124) rings. For example, α-piperidino and α-morpholino alkenylphosphonates can be synthesized from the corresponding α-hetero-substituted methylphosphonates through processes like the Peterson olefination. tandfonline.com The synthesis of various polyhydroxy piperidines has also been extensively investigated, providing a toolkit of reactions for creating complex cyclic structures. nih.gov

These cyclization strategies can lead to a wide range of ring sizes and types, each with a unique three-dimensional geometry.

Table 3: Examples of Heterocyclic this compound Analogs

| Heterocyclic Ring | Point of Attachment | Potential Synthetic Precursor |

|---|---|---|

| Piperidine | Nitrogen atom | Piperidine |

| Morpholine | Nitrogen atom | Morpholine |

| Pyrrolidine (B122466) | Nitrogen atom | Pyrrolidine |

The synthesis of these derivatives involves reacting the desired heterocyclic amine with a suitable electrophile containing the dimethoxyphosphorylethyl moiety, such as 2-bromoethylphosphonate, or by constructing the ring system from an acyclic this compound precursor that has been functionalized for cyclization. mdpi.com

Conjugates and Hybrid Molecular Architectures

The design of conjugates and hybrid molecules aims to combine the functionalities of this compound with other chemical entities to enhance or modify its properties. This can involve linking it to biomolecules, therapeutic agents, or functionalized scaffolds to create novel compounds with unique characteristics.

One prominent approach to forming such conjugates involves the reaction of the primary amine of this compound with activated esters, such as N-hydroxysuccinimide (NHS) esters. This method is widely used for bioconjugation due to its efficiency and selectivity for primary amines under mild conditions. The resulting amide bond provides a stable linkage between the this compound moiety and the conjugated partner. Research in this area has explored the use of NHS-modified building blocks to create complex protein conjugates. mdpi.com While not directly involving this compound, the principles of using NHS-activated linkers are broadly applicable.

Molecular hybridization, the covalent linking of two or more pharmacophores, is another key strategy. This approach can lead to compounds with dual or synergistic activities. For instance, hybrid molecules have been synthesized by combining precursors with known antiparasitic activity, resulting in new chemical entities with enhanced potency. mdpi.comnih.gov The synthesis of such hybrids often involves standard coupling reactions, such as amide bond formation facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A notable example of a related hybrid molecule involves the synthesis of 2-(2-Chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione. nih.gov Although this compound contains a diethoxyphosphoryl group instead of a dimethoxyphosphoryl group and is part of a different heterocyclic system, the research highlights the successful incorporation of a dialkoxyphosphoryl moiety into a larger, biologically active scaffold. nih.gov The study underscores the potential for creating hybrid structures containing organophosphorus components. nih.gov

The table below summarizes key research findings related to the synthesis of conjugates and hybrid molecules that, while not exclusively focused on this compound, provide a strong basis for its potential applications in this area.

| Precursor/Method | Conjugate/Hybrid Type | Key Findings |

| N‐hydroxysuccinimide‐modified ethynylphosphonamidates | Protein Conjugates | Enables sequential coupling of lysine (B10760008) residues with thiol-containing molecules, offering high selectivity and control over stereochemistry. mdpi.com |

| Antiparasitic Precursors (e.g., Metronidazole, Chloroquine) | Hybrid Drugs | Synthesis of novel hybrid molecules with significant in vitro activity against Entamoeba histolytica and Giardia intestinalis. mdpi.comnih.gov |

| Lawsone (2-hydroxynaphthalene-1,4-dione) and a phosphonic acid moiety | Naphthofuran and Benzoindoledione Hybrids | Synthesis of 2-(2-Chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione, demonstrating the integration of a phosphonate group into a complex heterocyclic system. nih.gov |

Advanced Applications of N Dimethoxyphosphorylethanamine in Chemical Sciences

Ligand Design in Coordination Chemistry and Catalysis

N-dimethoxyphosphorylethanamine, also known as dimethyl (2-aminoethyl)phosphonate, possesses both a primary amine (a hard donor) and a phosphonate (B1237965) group (a borderline/soft donor). This dual functionality makes it an intriguing candidate for ligand design, offering unique chelation properties and potential applications in catalysis.

This compound as a Ligand in Metal Complexes

The presence of both nitrogen and oxygen donor atoms allows this compound to act as a versatile ligand for a variety of metal ions. The phosphonate group, -P(O)(OCH₃)₂, is a non-hydrolyzable mimic of phosphate (B84403) groups and is known to coordinate with metal centers. Research on related aminoalkylphosphonic acids has demonstrated their profound ability to bind to metal ions. Studies have shown that in related systems, phosphonate ligands can bridge metal ions, such as Cu(II), to form one-dimensional chains which can be further linked into two-dimensional layers and three-dimensional supramolecular networks. researchgate.net The interaction is not limited to copper; strong adsorption and complex formation have been noted with other metal ions like Fe(III), Zn(II), and Ni(II). researchgate.net

Chelation Properties and Coordination Modes with Transition Metals

The ethylenediamine-like backbone of this compound, combined with the phosphonate group, enables it to act as a chelating agent. Chelation involves the formation of a five-membered ring with a metal ion, a highly stable arrangement. NMR studies on similar aminoalkylphosphonic acids in solution suggest the adoption of 'cyclic' conformations where the amine and phosphonate groups are in close proximity, pre-organizing the molecule for metal chelation. researchgate.net The strength of this interaction is dependent on the length of the alkyl chain separating the two functional groups. researchgate.net

The coordination can occur in several modes:

Monodentate: Coordination through either the amine nitrogen or a phosphonate oxygen.

Bidentate (Chelating): Coordination involving both the nitrogen atom and one of the phosphonate oxygen atoms to the same metal center.

Bridging: The phosphonate group can bridge two different metal centers, leading to the formation of coordination polymers. researchgate.net

The table below summarizes the interaction of related aminoalkylphosphonates with various transition metals, highlighting the versatility of this ligand class.

| Metal Ion | Interaction Type | Observed Phenomena | Reference |

| Cu(II) | Complexation, Bridging | Forms 1D chains and 2D layers; strong adsorption | researchgate.netresearchgate.net |

| Zn(II) | Complexation | Strong adsorption; dissociation of existing complexes | researchgate.net |

| Ni(II) | Complexation | Strong adsorption; dissociation of existing complexes | researchgate.net |

| Cd(II) | Complexation | High ion exchange capacity in complexes | researchgate.net |

| Fe(III) | Complexation | Strong adsorption; dissociation of existing complexes | researchgate.net |

Application in Homogeneous and Heterogeneous Catalytic Systems

While specific catalytic applications for this compound are not extensively documented, the characteristics of aminophosphonates suggest significant potential. In homogeneous catalysis , metal complexes of this compound could be employed in reactions where tuning the electronic and steric environment of the metal center is crucial. The bidentate nature of the ligand can stabilize the metal catalyst and influence its reactivity and selectivity.

In heterogeneous catalysis , aminophosphonates are used to functionalize surfaces, such as metal oxides, to create active catalytic sites or to passivate surfaces. researchgate.net For example, phosphonic acids have been shown to bind strongly to aluminum and iron oxide surfaces. researchgate.net This property could be exploited to immobilize catalytic metal complexes of this compound onto a solid support, combining the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recycling).

Role as a Versatile Building Block in Complex Organic Synthesis

The dual functionality of this compound makes it a valuable starting material for the synthesis of more complex molecules, including bioactive compounds and advanced organic frameworks.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient synthetic strategies. The primary amine of this compound can readily participate in well-known MCRs such as the Ugi or Passerini reactions. Furthermore, the phosphonate moiety can be leveraged in reactions like the Horner-Wadsworth-Emmons olefination. The combination of these reactive sites within one molecule opens up possibilities for novel MCRs to construct complex phosphonate-containing scaffolds, although specific examples utilizing this compound are not yet prevalent in the literature.

Precursor in the Construction of Advanced Organic Scaffolds

This compound serves as a key precursor for a variety of more complex and often biologically active molecules. The amine can be readily acylated, alkylated, or used to form heterocyclic systems, while the phosphonate ester can be hydrolyzed to the corresponding phosphonic acid or used in further C-P bond-forming reactions.

Research has demonstrated the synthesis of diversely substituted (pyrrolidin-2-yl)phosphonates starting from related phosphonate building blocks. nih.gov These pyrrolidine (B122466) scaffolds are prevalent in many FDA-approved drugs. Similarly, epoxymethyl dimethyl phosphonate, a related compound, is a precursor for hydroxyalkyl and vinyl phosphonates, which are fundamental in developing pharmaceuticals like antiviral and anticancer agents. mdpi.com The structural properties of these resulting molecules make them valuable as scaffolds for designing enzyme inhibitors and other bioactive compounds. mdpi.com

The table below showcases examples of advanced scaffolds synthesized from related phosphonate precursors.

| Precursor Type | Synthetic Transformation | Resulting Scaffold | Potential Application | Reference |

| Diethyl isocyanomethylphosphonates | [3+2] Cyclocondensation | Substituted (pyrrolidin-2-yl)phosphonates | Imidazoline I₂ receptor modulators | nih.gov |

| Epoxymethyl dimethyl phosphonate | Nucleophilic ring-opening | Dimethyl (1E)-3-hydroxyprop-1-enylphosphonate | Scaffold for enzyme inhibitors, antivirals | mdpi.com |

| 1-(N-Acylamino)alkylphosphonium salts | α-Amidoalkylation with dimethyl phosphite (B83602) | Enantiomerically enriched α-aminophosphonates | Bioactive phosphonate analogues | mdpi.com |

| D-α,β-diglycerides | Phosphonylation and deprotection | Glyceryl-(N-methyl-2-aminoethyl)phosphonates | Phosphonic acid analogues of cephalins | cdnsciencepub.com |

Contributions to Materials Science

The unique molecular structure of this compound, which combines a reactive amine group with a phosphonate ester, positions it as a valuable building block in the field of materials science. Its bifunctionality allows for its incorporation into a diverse range of material architectures, imparting specific properties related to the presence of phosphorus and nitrogen. These contributions are most notable in the development of advanced polymers and functional organic-inorganic hybrid materials.

Integration into Polymer and Macromolecular Architectures

The incorporation of phosphorus-containing moieties into polymers is a well-established strategy for enhancing material properties, particularly flame retardancy and thermal stability. scispace.com this compound, as a monomer or a modifying agent, can be integrated into various polymer backbones through several synthetic routes. The presence of the primary amine group allows for conventional polymerization reactions, such as polycondensation or addition reactions, to form polyamides or polyureas, respectively.

For instance, the amine functionality can react with dicarboxylic acids or their derivatives to form amide linkages, resulting in polyamides with pendant dimethoxyphosphoryl groups. This approach creates polymers with a high density of phosphorus atoms, which is beneficial for achieving desired material properties. Moreover, the phosphonate group itself can be part of the polymer backbone through polycondensation reactions, leading to the formation of polyphosphoramidates.

The integration of such phosphorus-containing units can significantly alter the macromolecular architecture and, consequently, the material's bulk properties. The flexible nature of synthetic polyphosphoesters allows for the development of polymers with tailored characteristics. researchgate.net Research on related phosphorus-containing polymers has demonstrated that these materials exhibit improved thermal stability and flame-retardant properties compared to their non-phosphorus counterparts. scispace.com

Below is a table summarizing the thermal properties of polyethylene (B3416737) functionalized with phosphonate groups, illustrating the typical enhancements observed.

| Material | T10% (°C) | T50% (°C) | Tmax (°C) | Residue at 700 °C (%) |

| LDPE (Low-Density Polyethylene) | 450 | 480 | 475 | < 1 |

| PE-PO(OiPr)2 | 470 | 500 | 495 | 5 |

| PE-PO(OPh)2 | 480 | 510 | 505 | 10 |

This table presents data for phosphonate-functionalized polyethylene as an illustrative example of the effects of incorporating phosphonate groups into a polymer matrix. T10%, T50%, and Tmax represent the temperatures at which 10%, 50%, and the maximum weight loss occurs, respectively.

Spectroscopic Characterization and Advanced Structural Elucidation of N Dimethoxyphosphorylethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of N-dimethoxyphosphorylethanamine, offering precise insights into the connectivity and chemical environment of each atom.

Comprehensive ¹H, ¹³C, and ³¹P NMR Analysis for Definitive Structural Assignment

A combined analysis of ¹H, ¹³C, and ³¹P NMR spectra provides an unambiguous assignment of the molecular structure of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methoxy (B1213986), ethyl, and amine groups. The methoxy protons (-OCH₃) would appear as a doublet due to coupling with the phosphorus atom, typically in the range of 3.6-3.8 ppm. The methylene (B1212753) protons of the ethyl group adjacent to the phosphorus atom (P-CH₂-) would likely resonate as a multiplet around 2.0-2.2 ppm, showing coupling to both the adjacent methylene group and the phosphorus atom. The methylene protons next to the amine group (-CH₂-NH₂) are expected to appear as a multiplet around 2.8-3.0 ppm. The amine protons (-NH₂) would present as a broad singlet, with its chemical shift being dependent on solvent and concentration.

The ¹³C NMR spectrum , typically recorded with proton decoupling, would reveal three distinct carbon signals. The methoxy carbons (-OCH₃) would appear around 52-54 ppm, showing coupling to the phosphorus atom. The ethyl carbons would be observed at approximately 25-30 ppm for the P-CH₂ carbon and 35-40 ppm for the -CH₂-N carbon, both exhibiting P-C coupling.

The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. huji.ac.il For this compound, a single signal is expected, typically in the range of +25 to +30 ppm, which is characteristic for phosphonates. rsc.org This signal would be a multiplet in a proton-coupled spectrum due to coupling with the methoxy and ethyl protons.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| ¹H | -OCH₃ | 3.6 - 3.8 | Doublet | ³J(P,H) |

| ¹H | P-CH₂- | 2.0 - 2.2 | Multiplet | J(H,H), J(P,H) |

| ¹H | -CH₂-NH₂ | 2.8 - 3.0 | Multiplet | J(H,H) |

| ¹H | -NH₂ | Variable | Broad Singlet | - |

| ¹³C | -OCH₃ | 52 - 54 | Doublet | ²J(P,C) |

| ¹³C | P-CH₂- | 25 - 30 | Doublet | ¹J(P,C) |

| ¹³C | -CH₂-N | 35 - 40 | Doublet | ²J(P,C) |

| ³¹P | P=O | +25 - +30 | Singlet (decoupled) | - |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the connectivity of the atoms within this compound, a suite of two-dimensional (2D) NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the proton-proton coupling network. Cross-peaks would be observed between the P-CH₂- and -CH₂-NH₂ protons, confirming the ethyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would unequivocally link the proton signals to their corresponding carbon signals, for instance, connecting the proton signal at ~3.7 ppm to the carbon signal at ~53 ppm, confirming them as the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, and also between protons and phosphorus. Key HMBC correlations would include:

Correlations from the methoxy protons (-OCH₃) to the phosphorus atom (³¹P).

Correlations from the P-CH₂- protons to the phosphorus atom (³¹P) and the -CH₂-N carbon.

Correlations from the -CH₂-NH₂ protons to the P-CH₂- carbon.

These 2D NMR techniques provide a robust and unambiguous assignment of the entire molecular structure, leaving no doubt about the atomic connectivity.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides detailed information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. This is particularly valuable for studying polymorphism (the existence of different crystalline forms) or for characterizing amorphous samples. By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to obtain high-resolution spectra of solid samples. Different crystalline forms would likely exhibit distinct chemical shifts in their ³¹P and ¹³C ssNMR spectra due to variations in the local electronic environment and intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by strong absorptions corresponding to the P=O, P-O-C, C-N, and N-H bonds.

A very strong and characteristic absorption band for the phosphoryl group (P=O) stretch is expected in the region of 1230-1260 cm⁻¹. The P-O-C stretching vibrations of the methoxy groups would likely appear as strong bands in the 1030-1050 cm⁻¹ region. The C-N stretching vibration of the aminoethyl moiety is anticipated to be in the 1100-1200 cm⁻¹ range. The N-H stretching vibrations of the primary amine group would give rise to two medium-intensity bands in the 3300-3500 cm⁻¹ region, while the N-H bending (scissoring) vibration would be observed around 1590-1650 cm⁻¹.

Raman Spectroscopic Characterization of Molecular Skeletons and Conformations

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 (medium, two bands) | Weak |

| C-H | Stretch (CH₂, CH₃) | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| N-H | Bend (scissoring) | 1590 - 1650 (medium) | Weak |

| P=O | Stretch | 1230 - 1260 (very strong) | 1230 - 1260 (moderate) |

| C-N | Stretch | 1100 - 1200 (medium) | Moderate |

| P-O-C | Stretch | 1030 - 1050 (strong) | Moderate |

| C-C | Stretch | Weak | Moderate |

| C-P | Stretch | Weak | Moderate |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing critical information about the molecular weight and elemental composition of a compound. In the study of this compound, both high-resolution mass spectrometry and fragmentation analysis are indispensable.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. nih.govacs.org Techniques like Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR MS) and Orbitrap-based mass spectrometers offer the necessary resolving power and mass accuracy to distinguish between molecules with very similar nominal masses. acs.org For this compound (C4H12NO3P), HRMS can precisely measure its monoisotopic mass, allowing for the confirmation of its molecular formula.

The isotopic pattern, which arises from the natural abundance of isotopes for each element in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O, ³¹P), provides further confirmation of the elemental composition. The relative intensities of these isotopic peaks in the mass spectrum can be calculated and compared to the experimentally observed pattern. sisweb.com This comparison serves as a stringent check on the assigned molecular formula.

Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound (C4H13NO3P⁺)

| Mass (Da) | Relative Intensity (%) | Assignment |

| 154.0628 | 100.00 | ¹²C₄¹H₁₃¹⁴N¹⁶O₃³¹P |

| 155.0661 | 4.79 | ¹³C¹²C₃¹H₁₃¹⁴N¹⁶O₃³¹P |

| 155.0598 | 0.37 | ¹²C₄¹H₁₃¹⁵N¹⁶O₃³¹P |

| 156.0662 | 0.65 | ¹²C₄¹H₁₃¹⁴N¹⁶O₂¹⁸O³¹P |

| 156.0695 | 0.11 | ¹³C₂¹²C₂¹H₁₃¹⁴N¹⁶O₃³¹P |

Note: This table represents a simplified theoretical isotopic pattern. The actual observed spectrum may show additional peaks and slight variations in intensities.

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule, providing valuable information about its structural connectivity. nih.govyoutube.com In this technique, the precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is isolated and then fragmented through collision-induced dissociation (CID) or other activation methods. The resulting product ions are then mass-analyzed.

For organophosphorus compounds, fragmentation often involves characteristic losses of substituents around the phosphorus atom. mdpi.com In the case of this compound, potential fragmentation pathways could include:

Loss of a methoxy group (-OCH₃): This would result in a significant fragment ion, indicating the presence of methoxy substituents on the phosphorus atom.

Cleavage of the P-N bond: This would separate the phosphoryl and the ethanamine moieties, providing evidence for the core structure.

Cleavage of the C-N bond in the ethanamine chain: This could lead to fragments corresponding to the dimethoxyphosphoryl group and the ethylamine (B1201723) cation.

McLafferty-type rearrangements: These are common in molecules with carbonyl or phosphoryl groups and can lead to characteristic neutral losses. mdpi.com

Systematic investigation of these fragmentation patterns, often aided by studying related compounds or using isotopic labeling, allows for the confident elucidation of the molecule's structure. mdpi.comnih.gov

X-ray Diffraction and Scattering Studies

X-ray techniques provide unparalleled insights into the three-dimensional arrangement of atoms and molecules in both solid and solution phases.

Single Crystal X-ray Diffraction for Precise Solid-State Molecular Geometry

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. carleton.eduresearchgate.net This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. youtube.com The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. carleton.edunih.gov

For this compound, a successful SC-XRD analysis would provide definitive information on:

The geometry around the phosphorus center (e.g., tetrahedral).

The conformation of the ethanamine side chain.

The presence and nature of intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and the phosphoryl oxygen atoms.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 820.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.245 |

Note: This data is hypothetical and would need to be determined experimentally.

Small-Angle X-ray Scattering (SAXS) for Solution-Phase Structural Characteristics

While SC-XRD provides a static picture of the molecule in a crystal lattice, small-angle X-ray scattering (SAXS) offers valuable information about the size, shape, and conformational flexibility of molecules in solution. nih.gov This technique is particularly useful for understanding how molecules behave in a more biologically or industrially relevant environment. researchgate.net

For this compound, SAXS could be used to:

Assess the degree of molecular flexibility or the presence of different conformational states. nih.gov

Investigate aggregation behavior at different concentrations or in the presence of other molecules. aip.org

The analysis of SAXS data can reveal whether the molecule adopts a compact or an extended conformation in solution and how this might change with solvent conditions. scielo.br

Complementary Spectroscopic and Chromatographic Methods

A comprehensive understanding of this compound is best achieved by integrating data from various analytical techniques. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ³¹P, and ¹⁵N NMR spectroscopy are essential for confirming the connectivity of atoms and providing detailed information about the chemical environment of each nucleus. NMR can also be used to study dynamic processes and intermolecular interactions in solution.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. Characteristic absorption bands for P=O, P-O-C, C-N, and N-H bonds would be expected in the IR and Raman spectra of this compound.

Gas Chromatography (GC) and Liquid Chromatography (LC): When coupled with mass spectrometry (GC-MS, LC-MS), these chromatographic techniques are powerful for separating this compound from complex mixtures and providing quantitative analysis. cromlab-instruments.esthermofisher.com The choice between GC and LC would depend on the volatility and thermal stability of the compound.

By combining the precise structural data from X-ray diffraction, the detailed compositional and fragmentation information from mass spectrometry, and the complementary insights from other spectroscopic and chromatographic methods, a complete and robust characterization of this compound can be achieved.

UV-Vis Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and for assessing sample purity. For aliphatic amine compounds such as this compound, which lack extensive chromophores, the UV-Vis spectrum is not expected to show strong absorption in the visible region. The primary electronic transitions would occur in the UV region, typically below 200 nm, corresponding to n→σ* and σ→σ* transitions of the N-C, C-C, P-O, and P-C bonds.

While direct UV-Vis analysis of this compound for quantification can be challenging due to its weak absorption profile, it is a useful technique for monitoring reactions where this compound is a precursor. For instance, in the synthesis of more complex molecules incorporating this compound, the appearance of new chromophores can be monitored to track reaction progress. researchgate.net Similarly, in studies involving metal complexes with ligands derived from aminoalkylphosphonates, UV-Vis spectroscopy is employed to characterize the d-d transitions of the metal center upon coordination. researchgate.net

In the context of purity assessment, UV-Vis can be effective in detecting impurities that contain chromophores absorbing in the UV-Vis range. However, for colorless impurities with similar electronic properties, this technique is less effective. For quantitative analysis of bisphosphonates, a modified phosphorus determination method using a specific reagent and UV-Vis spectroscopy has been developed, which could potentially be adapted for this compound. nih.gov This method relies on a color-forming reaction that can be measured spectrophotometrically. nih.gov

Table 1: Representative UV-Vis Absorption Maxima for Related Organophosphorus Compounds

| Compound/Class | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Acylphosphine Oxides | Resin | 365-416 | Not specified | nih.gov |

| Bisacylphosphine Oxides | Resin | 365-416 | Not specified | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical environment of atoms within the top few nanometers of a sample. This makes it a powerful tool for characterizing thin films or surface modifications involving this compound.

An XPS analysis of this compound would provide high-resolution spectra for the core levels of its constituent elements: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and phosphorus (P 2p). The binding energies of these core electrons are sensitive to the chemical state of the atoms, allowing for the differentiation of atoms in different functional groups. For example, the N 1s spectrum would be expected to show a peak corresponding to the amine group. The P 2p spectrum would be characteristic of a phosphonate (B1237965) group, and the O 1s spectrum would show contributions from the P=O and P-O-C oxygen atoms.

In studies of organophosphorus compounds, XPS has been used to characterize nanocomposites and functionalized surfaces. For instance, in the analysis of nitrogen-doped graphene oxide/Fe3O4 nanocomposites used for the extraction of organophosphorus pesticides, XPS confirmed the chemical composition and bonding states of C, N, O, and Fe. chromatographyonline.comchromatographyonline.com Similarly, XPS has been used to analyze phosphate-functionalized materials, demonstrating its utility in probing the surface chemistry of phosphorus-containing compounds. researching.cn

Table 2: Representative XPS Binding Energies for Elements in Organophosphorus Compounds

| Element | Core Level | Functional Group | Typical Binding Energy (eV) | Reference |

| P | 2p | Phosphate (B84403) (PO₄³⁻) | ~133 | researchgate.net |

| O | 1s | P=O | ~531 | chromatographyonline.com |

| O | 1s | O-H | ~530.3 | chromatographyonline.com |

| N | 1s | Amine | ~400-402 | chromatographyonline.comchromatographyonline.com |

Note: This table provides representative binding energy ranges for functional groups similar to those in this compound, based on data from related materials. The exact binding energies for the target compound may vary.

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and any derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar, non-volatile compounds like this compound. Due to the lack of a strong chromophore, UV detection can be challenging. nih.gov Therefore, alternative detection methods are often employed. One common approach is post-column derivatization, where the analyte is reacted with a reagent to form a fluorescent or UV-absorbing product. For example, primary amines can be derivatized with o-phthalaldehyde (B127526) (OPA) to yield a fluorescent product. nih.gov

Ion-pair chromatography is another effective HPLC technique for analyzing amino bisphosphonates, which share structural similarities with this compound. nih.gov This method involves adding an ion-pairing agent to the mobile phase to enhance the retention and separation of ionic analytes on a reversed-phase column. In the synthesis of complex molecules, RP-HPLC is often used for purification. google.comacs.org

Gas Chromatography (GC)

GC analysis of polar compounds like this compound typically requires derivatization to increase their volatility and thermal stability. sigmaaldrich.com Common derivatization techniques include silylation, which replaces active hydrogens on the amine group with a nonpolar silyl (B83357) group. sigmaaldrich.com The resulting derivatives are more amenable to GC separation and can be detected using a flame ionization detector (FID) or a mass spectrometer (MS).

GC-MS is a particularly powerful technique as it provides both retention time data for quantification and mass spectra for structural confirmation. The analysis of alkyl- and aminoalkylphosphonates by GC and GC-MS has been reported, often involving derivatization to improve chromatographic performance. nih.gov The fragmentation patterns observed in the mass spectra can provide valuable information about the molecular structure.

Table 3: Chromatographic Methods for the Analysis of Aminoalkylphosphonates and Related Compounds

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Derivatization | Reference |

| HPLC | Polymeric | 0.01 M cetyltrimethylammonium bromide | Fluorescence | Post-column with OPA | nih.gov |

| RP-HPLC | C18 | Acetonitrile/Water with 0.05% TFA | UV | None | google.com |

| GC | Low polarity silarylene phase (e.g., TG-5SilMS) | Helium | MS | Silylation (e.g., with MTBSTFA) | sigmaaldrich.comcromlab-instruments.es |

Computational and Theoretical Investigations of N Dimethoxyphosphorylethanamine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the molecular properties of N-dimethoxyphosphorylethanamine at the electronic level. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecule's electronic structure, conformational preferences, and spectroscopic characteristics. ijcce.ac.ir

Electronic Structure, Bonding, and Reactivity Analysis

The electronic landscape of this compound is characterized by the interplay of the phosphoryl (P=O), methoxy (B1213986) (O-CH₃), and ethylamine (B1201723) (-CH₂CH₂NH₂) groups. DFT calculations on analogous phosphoramidates and aminophosphonates reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. ijcce.ac.irnih.gov The HOMO is typically localized on the nitrogen atom and the non-bonding oxygen atoms of the phosphoryl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the phosphorus atom, making it susceptible to nucleophilic attack.

The phosphorus-nitrogen (P-N) bond is a defining feature of phosphoramidates. mdpi.com Natural Bond Orbital (NBO) analysis, a common computational technique, would likely show significant delocalization of the nitrogen lone pair into the antibonding orbitals of the P=O bond, contributing to the stability and specific reactivity of the molecule. This interaction imparts a degree of double-bond character to the P-N bond.

The reactivity of this compound can be predicted through various calculated descriptors. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. ijcce.ac.ir Other descriptors such as chemical potential, hardness, and electrophilicity index, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity profile.

A representative table of calculated electronic properties for a related aminophosphonate is shown below to illustrate the typical data obtained from such studies.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

This table presents hypothetical data based on typical values for analogous organophosphorus compounds.

Conformational Analysis and Tautomeric Equilibria

The flexibility of the dimethoxyphosphorylethyl group allows for multiple conformational isomers. Conformational analysis, typically performed by rotating the key dihedral angles (e.g., O-P-N-C, P-N-C-C), can identify the most stable geometries. The presence of intramolecular hydrogen bonding between the amine proton and the phosphoryl oxygen is a likely and significant factor in stabilizing certain conformations. Phosphorylation is known to induce significant conformational changes in molecules. nih.govnih.gov

Tautomerism is also a consideration for this compound. While the phosphoramidate (B1195095) form is expected to be the most stable, the potential for proton transfer from the nitrogen to the phosphoryl oxygen to form a phosphoramidite (B1245037) tautomer could be investigated computationally. The relative energies of these tautomers can be calculated to determine their equilibrium populations.

A hypothetical representation of the relative energies of different conformers is provided in the table below.

| Conformer | Dihedral Angle (P-N-C-C) | Relative Energy (kcal/mol) |

| 1 (Gauche) | 60° | 0.0 |

| 2 (Anti) | 180° | 1.5 |

| 3 (Eclipsed) | 0° | 5.0 |

This table is illustrative and based on general principles of conformational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, ³¹P, and ¹⁵N NMR chemical shifts. mdpi.com The calculated shifts for analogous compounds have shown good correlation with experimental data. ijcce.ac.irnih.gov For instance, the ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. These calculations help in assigning the experimental vibrational bands to specific molecular motions. The characteristic P=O stretching frequency is a prominent feature in the IR spectrum of phosphoramidates.

The following table provides an example of predicted spectroscopic data for a similar organophosphorus compound.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental (Analogous Compounds) (ppm) |

| ³¹P | 15.2 | 10-20 |

| ¹³C (P-O-C H₃) | 53.5 | 50-55 |

| ¹³C (C H₂-N) | 40.8 | 38-45 |

| ¹H (N-H ) | 5.5 | 5-7 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| C-H Stretch | 2950-2850 |

| P=O Stretch | 1250 |

| P-N Stretch | 950 |

| P-O-C Stretch | 1030 |

These tables contain representative data based on published studies of related phosphoramidates and aminophosphonates. ijcce.ac.irnih.govmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are complementary to the static picture from quantum chemical calculations. nih.govmdpi.com

Dynamics of this compound in Different Environments (e.g., solvent, gas phase)

MD simulations can model the behavior of this compound in the gas phase to study its intrinsic dynamics, or in various solvents to understand its interactions with the surrounding medium. In a polar solvent like water, the simulations would likely reveal the formation of strong hydrogen bonds between the solvent molecules and the phosphoryl and amine groups. The dynamics of the ethylamine chain and the methoxy groups would also be influenced by the solvent environment. In nonpolar solvents, the molecule might adopt more compact conformations.

Intermolecular Interactions and Self-Assembly Propensities

The presence of both hydrogen bond donors (N-H) and acceptors (P=O) in this compound suggests a propensity for intermolecular interactions and potentially self-assembly. MD simulations could explore the formation of dimers or larger aggregates. These simulations would reveal the preferred modes of interaction, such as the formation of hydrogen-bonded networks. The balance between hydrogen bonding and steric hindrance from the methoxy groups would dictate the nature and stability of any self-assembled structures.

Mechanistic Computational Chemistry

A notable example is the density functional theory (DFT) study on the hydrolysis of a phosphoramidate substrate catalyzed by the human histidine triad (B1167595) nucleotide binding protein 1 (hHint1). nih.gov This enzymatic process is crucial for the activation of certain nucleotide prodrugs. The computational analysis of this system provides a framework for understanding the types of transformations this compound might undergo, particularly those involving the cleavage of the P-N bond.

Detailed Reaction Coordinate Mapping for Proposed Transformations

Reaction coordinate mapping is a computational technique used to chart the lowest energy path a system takes during a chemical transformation, from reactants to products. This path, known as the intrinsic reaction coordinate (IRC), passes through a critical high-energy point called the transition state.

For the enzyme-catalyzed hydrolysis of a model phosphoramidate, DFT calculations on a 228-atom active-site model have mapped a multi-step reaction mechanism. nih.gov A proposed analogous transformation for a generic phosphoramidate in a catalytic environment would likely follow these key steps:

Protonation of the Phosphoramidate: The reaction is initiated by the transfer of a proton to the phosphoramidate. In the enzymatic case, a protonated histidine residue (His114) serves as the proton donor. nih.gov This initial step is crucial as it activates the phosphorus center for subsequent nucleophilic attack.

Nucleophilic Attack and Formation of a Pentacoordinate Intermediate: A nucleophile, such as an activated water molecule or a nucleophilic residue within an enzyme (like His112 in the hHint1 protein), attacks the electrophilic phosphorus atom. nih.gov This attack leads to the formation of a transient, high-energy pentacoordinate phosphoryl intermediate. This intermediate possesses a trigonal bipyramidal geometry, a common feature in nucleophilic substitution reactions at phosphorus centers.

Intermediate Transformation and P-N Bond Cleavage: The pentacoordinate intermediate is unstable and rapidly rearranges. This rearrangement facilitates the cleavage of the P-N bond, leading to the release of the amine portion of the molecule. In the enzymatic model, this step results in a phosphorylated histidine intermediate. nih.gov

Hydrolysis and Catalyst Regeneration: A water molecule then attacks the phosphorylated intermediate, leading to the formation of the final phosphate (B84403) product and regenerating the catalyst (the histidine residue in the enzyme) for the next catalytic cycle. nih.gov

This mapped reaction coordinate highlights a fully associative pathway, where the nucleophile adds to the phosphorus center before the leaving group departs, proceeding through a distinct pentacoordinate intermediate. nih.gov

Energy Profile Determination and Reaction Barrier Calculations

The energy profile of a reaction provides quantitative data on the stability of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the highest-energy transition state is the activation energy or reaction barrier, which determines the reaction rate.

The study also identified a non-rate-determining associative-interchange transition state involved in the formation of a transient tetracoordinate phosphoryl intermediate, showcasing the complexity of the energetic landscape. nih.gov

The calculated energy barriers provide crucial information for understanding the kinetics of the reaction. A barrier of 21.7 kcal/mol is consistent with a reaction that can proceed efficiently under biological conditions with enzymatic catalysis.

Interactive Data Table: Calculated Energetic Parameters for a Model Phosphoramidate Hydrolysis

Below is a table summarizing the key energetic findings from the computational study of the hHint1-catalyzed hydrolysis of a phosphoramidate substrate. nih.gov

| Parameter | Description | Calculated Value (kcal/mol) |

| ΔG‡ | Free Energy of Activation (Rate-Determining Step) | 21.7 |

| ΔG | Overall Free Energy of Reaction | -16.1 |

| Reaction Type | Overall Thermodynamic Character | Favorable |

| Rate-Limiting Step | The slowest step in the reaction mechanism. | Formation of the pentacoordinate phosphoryl intermediate |

Future Research Directions and Advanced Methodologies for N Dimethoxyphosphorylethanamine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-dimethoxyphosphorylethanamine and its analogues, traditionally performed using batch methods, stands to gain significant advantages from the adoption of continuous flow chemistry and automated synthesis. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.

Research on related α-aminophosphonates has demonstrated the successful application of continuous flow processes, often assisted by microwave irradiation, to shorten reaction times and improve efficiency compared to conventional batch reactions. researchgate.net These systems allow for the rapid synthesis of compound libraries, which is invaluable for structure-activity relationship (SAR) studies.

Automated synthesis platforms, which combine robotics with artificial intelligence and real-time analytics, could further revolutionize the production of this compound derivatives. sigmaaldrich.comyoutube.com These platforms enable high-throughput screening of reaction conditions and can perform multi-step syntheses with minimal human intervention. youtube.com By integrating flow reactors into automated platforms, researchers could accelerate the discovery-to-production pipeline for novel compounds derived from this compound. youtube.com

Table 1: Comparative Analysis of Batch vs. Flow Synthesis for Aminophosphonates

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Yield | Variable, often moderate to high | Generally higher and more consistent researchgate.net |

| Scalability | Challenging, requires process re-optimization | Straightforward by extending run time |

| Safety | Risks associated with large volumes of reagents and exotherms | Enhanced safety due to small reaction volumes |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

Development of Greener Synthetic Pathways and Sustainable Applications

The principles of green chemistry are increasingly pivotal in modern chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic routes. This includes the use of non-toxic solvents (such as water or bio-based solvents like 2-methyltetrahydrofuran), solvent-free reaction conditions, and the use of recyclable, heterogeneous catalysts. nih.govthieme-connect.com

Recent studies on the synthesis of α-aminophosphonates have highlighted the use of natural and biodegradable catalysts, such as orange peel powder or eggshells, which are both cost-effective and eco-friendly. nanobioletters.comtandfonline.com Microwave-assisted and catalyst-free syntheses have also been reported as greener alternatives to traditional methods. nih.govrsc.org

Beyond synthesis, sustainable applications for this compound derivatives are an important research avenue. Organophosphorus compounds are being explored for roles in environmental remediation, such as the detoxification of pesticides and chemical warfare agents through enzymatic degradation. mdpi.comnih.gov Developing derivatives of this compound that can act as catalysts for sustainable chemical transformations or as components in biodegradable materials would represent a significant contribution to sustainable chemistry. rsc.org

Computational Design and Virtual Screening of Novel this compound Derivatives

Computational chemistry offers powerful tools to accelerate the discovery of new molecules with desired properties, reducing the time and cost associated with experimental screening. nih.gov Structure-based virtual screening (SBVS) can be employed to dock libraries of virtual this compound derivatives into the active sites of biological targets, such as enzymes or receptors. nih.govmdpi.com This approach allows for the identification of promising candidates for synthesis and biological testing.

Given that α-aminophosphonates are known bioisosteres of α-amino acids, a key strategy would be to design derivatives of this compound that can act as enzyme inhibitors. nih.govnih.gov Virtual screening has been successfully used to expand the palette of non-natural amino acids for peptide optimization, a strategy that could be adapted for designing peptides incorporating an this compound backbone. nih.gov By creating large virtual libraries of derivatives with diverse functional groups, researchers can explore vast chemical spaces to identify molecules with high predicted affinity and selectivity for specific targets. nih.gov

Table 2: Potential Biological Targets for Virtual Screening of this compound Derivatives

| Target Class | Specific Example | Rationale for Targeting |

|---|---|---|

| Proteases | Thrombin, Caspases | Mimicry of peptide transition states |

| Kinases | Tyrosine Kinases | ATP-competitive or allosteric inhibition |

| Metalloenzymes | Matrix Metalloproteinases (MMPs) | Chelating properties of the phosphonate (B1237965) group |

| Transferases | AICAR Transformylase | Inhibition of nucleotide biosynthesis pathways researchgate.net |

Exploration in Emerging Catalytic Paradigms

The phosphorus atom in this compound and its derivatives can serve as a coordination site for metal ions, making these compounds potential ligands in catalysis. While phosphines are well-known ligands in organometallic chemistry, the related aminophosphonates are less explored in this context. rsc.org Future research could investigate the synthesis of chiral derivatives of this compound for use in asymmetric catalysis, a cornerstone of modern organic synthesis. nih.gov

The development of novel catalysts is crucial for sustainable chemistry. Organophosphorus compounds have been incorporated into pincer ligands that can activate strong chemical bonds, enabling new, atom-economical transformations. rsc.org Exploring the potential of this compound-based ligands in areas such as hydrogenation, cross-coupling reactions, and CO2 conversion could lead to the development of highly efficient and selective catalytic systems. Furthermore, the use of aminophosphonates as organocatalysts themselves represents another promising research direction. nih.gov

Targeted Applications in Niche Chemical Fields with High Research Impact

To maximize research impact, future studies on this compound should target niche applications where its unique properties can provide a distinct advantage. These areas include:

Materials Science: Incorporating this compound derivatives into polymers could impart flame retardancy, a known property of many organophosphorus compounds. Functionalized carbon nanomaterials, such as graphene or nanotubes, modified with these derivatives could be developed for applications in sensing or detoxification of environmental pollutants. rsc.org